molecular formula C6H6O2S B145204 2,3-Dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-50-1

2,3-Dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B145204
M. Wt: 142.18 g/mol
InChI Key: GKWLILHTTGWKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279534B2

Procedure details

Block copolymers of EDOT with poly(propylene glycol), Poly(EDOT-block-PG), were synthesized from EDOT and a low molecular weight poly(propylene glycol) (PPG) oligomer following a two-step method in Example 1. PPG (MW=1500) was reacted with 2-thiophene carbonyl chloride in the presence of pyridine to form a di-thiophene derivative macromonomer PPGdTh. This macromonomer was then copolymerized with ethylenedioxythiophene (EDOT) in the presence of an oxidizing agent and a suitable counterion. This second step was preferably conducted in diffusion-controlled conditions to avoid the homopolymerization of thiophene; for example, a solution of the PPGdTh (2×10−1 M) in 1-pentanol was mixed with a solution of sodium persulfate (2×10−1 M) and poly(para-styrenesulfonate) in water. To this mixture a diluted solution of EDOT in 1-pentanol (10−2 M) was added dropwise under strong stirring at 80° C. The product was filtered to eliminate the homopolymer and then extracted with water to eliminate unreacted monomer and byproducts.
Name
ethylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(para-styrenesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDOT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[CH:6]=[CH:5][S:4][C:3]=2[O:2]1.S1C=CC=C1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>C(O)CCCC.O>[CH2:9]1[O:8][C:7]2[C:6](=[CH:5][S:4][CH:3]=2)[O:2][CH2:1]1 |f:2.3.4|

Inputs

Step One
Name
ethylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2SC=CC2OC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
poly(para-styrenesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
EDOT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2SC=CC2OC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCC)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under strong stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with water

Outcomes

Product
Name
Type
Smiles
C1COC2=CSC=C2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.